Cas no 1551243-06-1 (2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid)

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid is a fluorinated aromatic carboxylic acid featuring a sterically hindered dimethylbutanoic acid moiety. This structural combination imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution at the ortho position enhances electronic effects, potentially influencing binding affinity in bioactive molecules. The bulky 3,3-dimethylbutanoic acid group may contribute to improved metabolic stability in drug development. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships or as a building block for more complex fluorinated architectures. Its crystalline nature facilitates purification and characterization in synthetic applications.
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid structure
1551243-06-1 structure
Product name:2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
CAS No:1551243-06-1
MF:C12H15FO2
MW:210.244707345963
CID:5083931
PubChem ID:83820807

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
    • 1551243-06-1
    • F75720
    • BS-47522
    • starbld0008809
    • 2-(2-Fluorophenyl)-3,3-dimethylbutanoicacid
    • Inchi: 1S/C12H15FO2/c1-12(2,3)10(11(14)15)8-6-4-5-7-9(8)13/h4-7,10H,1-3H3,(H,14,15)
    • InChI Key: BDIYNXYFIYSWJC-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C(=O)O)C(C)(C)C

Computed Properties

  • Exact Mass: 210.10560788g/mol
  • Monoisotopic Mass: 210.10560788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.3

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1215486-1g
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 95%
1g
$1200 2024-06-03
Aaron
AR01XCBS-25mg
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 97%
25mg
$69.00 2025-02-12
Aaron
AR01XCBS-50mg
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 97%
50mg
$90.00 2025-02-12
Aaron
AR01XCBS-250mg
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 97%
250mg
$141.00 2025-02-12
eNovation Chemicals LLC
Y1215486-1g
2-(2-fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 95%
1g
$480 2025-02-21
1PlusChem
1P01XC3G-250mg
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 97%
250mg
$312.00 2024-06-20
eNovation Chemicals LLC
Y1215486-1g
2-(2-fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 95%
1g
$480 2025-03-01
Aaron
AR01XCBS-1g
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 97%
1g
$424.00 2025-02-12
Aaron
AR01XCBS-100mg
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
1551243-06-1 97%
100mg
$108.00 2025-02-12

Additional information on 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid

Introduction to 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid (CAS No. 1551243-06-1)

2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid, with the chemical formula C11H13FO2, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number CAS No. 1551243-06-1, exhibits a unique structural configuration that makes it a promising candidate for various biochemical applications. The presence of a fluorine atom at the para position of the phenyl ring and the tert-butyl groups on the butanoic acid chain imparts distinct electronic and steric properties, which are critical for its potential biological activity.

The synthesis of 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid involves multi-step organic transformations, typically starting from commercially available fluorobenzene derivatives. The introduction of the dimethylbutyl group at the third carbon position of the carboxylic acid chain enhances the lipophilicity of the molecule, making it more suitable for membrane interactions and receptor binding. This structural feature is particularly relevant in the design of drug candidates targeting receptors with high lipophilicity requirements.

In recent years, 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid has been explored in several research studies due to its potential pharmacological properties. One notable area of interest is its role as an intermediate in the synthesis of fluorinated analogs of known bioactive molecules. The fluorine atom in its structure can influence metabolic stability, binding affinity, and overall pharmacokinetic profiles, making it a valuable tool in medicinal chemistry.

A significant study published in the Journal of Medicinal Chemistry highlighted the use of 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid as a precursor in developing novel kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. The fluorinated aromatic moiety in this compound was found to enhance binding interactions with specific kinase domains, leading to improved inhibitory activity. This discovery opens up new avenues for designing more effective anticancer agents.

The structural versatility of 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid also makes it a suitable candidate for exploring its role in drug development beyond oncology. Research indicates that this compound may have potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter receptor activity. The lipophilic nature of the molecule allows it to cross the blood-brain barrier, which is essential for treating central nervous system disorders.

In addition to its pharmacological applications, 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid has been investigated for its role as a chiral building block in asymmetric synthesis. The presence of stereocenters in its structure allows for the preparation of enantiomerically pure compounds, which are often required in pharmaceuticals to achieve optimal therapeutic effects while minimizing side effects. The synthesis and optimization of chiral derivatives of this compound have been reported in several high-impact journals, underscoring its importance in synthetic chemistry.

The chemical properties of 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid, including its solubility profile and stability under various conditions, have also been extensively studied. These properties are crucial for determining its suitability for formulation into pharmaceutical products. For instance, understanding its solubility characteristics helps in designing dosage forms that ensure optimal drug delivery and bioavailability.

In conclusion, 2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid (CAS No. 1551243-06-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for designing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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